molecular formula C20H17N3O4 B2386466 N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 1004071-54-8

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Cat. No.: B2386466
CAS No.: 1004071-54-8
M. Wt: 363.373
InChI Key: CAFXMOMXYOYKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds

    A study by Abu-Hashem, Al-Hussain, and Zaki (2020) described the synthesis of novel heterocyclic compounds derived from benzodifurans and thiazolopyrimidines, showing significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors and displayed high inhibitory activity, suggesting potential therapeutic applications in pain and inflammation management (Abu‐Hashem et al., 2020).

  • Anticancer Activities of Pyrimidine Derivatives

    The design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were discussed by Al-Sanea et al. (2020), where one compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the anticancer potential of these derivatives (Al-Sanea et al., 2020).

  • Development of Dual Inhibitors

    Research by Gangjee et al. (2000) introduced compounds designed to investigate the effects of methyl substitution and conformational restriction on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. These compounds showed enhanced potency against dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity, presenting a promising approach for cancer therapy (Gangjee et al., 2000).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-14-6-4-5-13(9-14)10-21-17(24)11-23-12-22-18-15-7-2-3-8-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXMOMXYOYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.